Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-
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Overview
Description
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core fused with an azo group. The presence of the azo group imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- typically involves the condensation of 1-aminoisoquinoline with 2-nitrobenzaldehyde under acidic conditions. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired imidazoisoquinoline core. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Uniqueness
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- stands out due to its unique combination of an imidazoisoquinoline core and an azo group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62656-47-7 |
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Molecular Formula |
C17H11N5O3 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
3-[(2-nitrophenyl)diazenyl]-3H-imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C17H11N5O3/c23-17-16(20-19-13-7-3-4-8-14(13)22(24)25)21-10-9-11-5-1-2-6-12(11)15(21)18-17/h1-10,16H |
InChI Key |
GZGADXAQQPYNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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